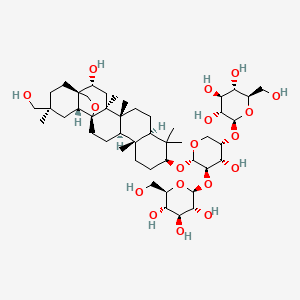![molecular formula C16H21N3O4S B1256443 N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1256443.png)
N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide is an imidazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
Metabolism in Human and Rat Liver Microsomes
- Coleman et al. (2000) studied the metabolism of various chloroacetamide herbicides, including N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide, in human and rat liver microsomes. They identified metabolic pathways and cytochrome P450 isoforms involved in the process, providing insights into the metabolic fate of these herbicides in mammals (Coleman, Linderman, Hodgson, & Rose, 2000).
Antioxidant and Anti-inflammatory Properties
- Koppireddi et al. (2013) synthesized and evaluated novel acetamide derivatives, including N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide, for their antioxidant and anti-inflammatory activities. Their findings indicate potential therapeutic applications of these compounds in managing oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).
Applications in Coordination Chemistry
- Chkirate et al. (2019) explored the use of pyrazole-acetamide derivatives, related to N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide, in creating Co(II) and Cu(II) coordination complexes. The study highlighted the role of hydrogen bonding in self-assembly processes and the significant antioxidant activity of these complexes (Chkirate et al., 2019).
Role in Oxidative Radical Cyclization
- Chikaoka et al. (2003) investigated the use of α-(Methylthio)acetamides, including N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide, in Mn(III)/Cu(II)-mediated oxidative radical cyclization. This research contributes to the understanding of organic synthesis methods, particularly in the production of complex organic molecules (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).
Synthesis of Novel Quinoline Derivatives
- Bhambi et al. (2010) reported the synthesis of N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives. This study contributes to the field of organic chemistry by providing new methods and compounds for potential pharmaceutical applications (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).
Eigenschaften
Produktname |
N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide |
|---|---|
Molekularformel |
C16H21N3O4S |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-2-[4-(2-methylsulfanylethyl)-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C16H21N3O4S/c1-3-23-12-6-4-11(5-7-12)17-14(20)10-19-15(21)13(8-9-24-2)18-16(19)22/h4-7,13H,3,8-10H2,1-2H3,(H,17,20)(H,18,22) |
InChI-Schlüssel |
FYWBITYCXWJRFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(NC2=O)CCSC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-[butyl(ethyl)amino]propyl]-1-(9-fluoro-[1]benzothiolo[3,2-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B1256362.png)
![(2s)-2-{4-Butoxy-3-[({[2-Fluoro-4-(Trifluoromethyl)phenyl]carbonyl}amino)methyl]benzyl}butanoic Acid](/img/structure/B1256363.png)









![N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(3-thiophenylmethyl)propanamide](/img/structure/B1256379.png)
![(2S,3R)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1256383.png)